molecular formula C23H21ClFN5O4S B10830097 Sgk1-IN-4

Sgk1-IN-4

Cat. No.: B10830097
M. Wt: 518.0 g/mol
InChI Key: IKBMUGXVSJZWGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SGK1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

SGK1-IN-4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

SGK1-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

SGK1-IN-4 exerts its effects by inhibiting the activity of SGK1. SGK1 is activated through phosphorylation by phosphoinositide-dependent protein kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Once activated, SGK1 phosphorylates various target proteins involved in ion transport, cell survival, and proliferation. By inhibiting SGK1, this compound disrupts these pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural and functional similarities with SGK1-IN-4, including:

Uniqueness

This compound stands out due to its high selectivity and oral bioavailability, making it a valuable tool for in vivo studies. Its unique chemical structure allows for specific interactions with SGK1, providing insights into the kinase’s role in various physiological and pathological processes .

Properties

Molecular Formula

C23H21ClFN5O4S

Molecular Weight

518.0 g/mol

IUPAC Name

5-chloro-2-fluoro-N-[4-[4-(4-hydroxycyclohexyl)oxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H21ClFN5O4S/c24-14-3-10-19(25)20(11-14)35(32,33)30-15-4-1-13(2-5-15)21-27-22-18(12-26-29-22)23(28-21)34-17-8-6-16(31)7-9-17/h1-5,10-12,16-17,30-31H,6-9H2,(H,26,27,28,29)

InChI Key

IKBMUGXVSJZWGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)OC2=NC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)F

Origin of Product

United States

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